1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol hydrochloride 1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13753190
InChI: InChI=1S/C10H14FNO2.ClH/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2;/h3-6,10,13H,12H2,1-2H3;1H
SMILES: CC(C(C1=C(C=CC(=C1)F)OC)N)O.Cl
Molecular Formula: C10H15ClFNO2
Molecular Weight: 235.68 g/mol

1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol hydrochloride

CAS No.:

Cat. No.: VC13753190

Molecular Formula: C10H15ClFNO2

Molecular Weight: 235.68 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol hydrochloride -

Specification

Molecular Formula C10H15ClFNO2
Molecular Weight 235.68 g/mol
IUPAC Name 1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol;hydrochloride
Standard InChI InChI=1S/C10H14FNO2.ClH/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2;/h3-6,10,13H,12H2,1-2H3;1H
Standard InChI Key MMSIMAQYGLXQOI-UHFFFAOYSA-N
SMILES CC(C(C1=C(C=CC(=C1)F)OC)N)O.Cl
Canonical SMILES CC(C(C1=C(C=CC(=C1)F)OC)N)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a propan-2-ol backbone (a three-carbon chain with a hydroxyl group on the second carbon) attached to a 5-fluoro-2-methoxyphenyl aromatic ring. The amino group (-NH2_2) is bonded to the first carbon of the propane chain, while the hydrochloride salt form stabilizes the amino group through ionic interaction with a chloride ion.

Table 1: Molecular Properties of 1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol Hydrochloride and Its Parent Compound

PropertyHydrochloride SaltParent Compound
Molecular FormulaC10H15ClFNO2\text{C}_{10}\text{H}_{15}\text{ClFNO}_2C10H14FNO2\text{C}_{10}\text{H}_{14}\text{FNO}_2
Molecular Weight (g/mol)235.68199.22
Key Functional GroupsAmino, hydroxyl, methoxy, fluorineAmino, hydroxyl, methoxy, fluorine

The fluorine atom at the 5-position of the phenyl ring enhances electronegativity and metabolic stability, while the methoxy group at the 2-position influences solubility and steric interactions.

Synthesis and Preparation

Key Synthetic Routes

The synthesis of 1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol hydrochloride typically involves two primary steps:

  • Formation of the Parent Amino Alcohol:
    The parent compound is synthesized via reductive amination using 5-fluoro-2-methoxybenzaldehyde as the starting material. This reaction involves condensing the aldehyde with a nitroalkane (e.g., nitromethane) in the presence of a reducing agent such as sodium borohydride (NaBH4\text{NaBH}_4) or hydrogen gas (H2\text{H}_2) with a palladium catalyst.

  • Hydrochloride Salt Formation:
    The amino alcohol is treated with hydrochloric acid (HCl\text{HCl}) in a polar solvent (e.g., ethanol or water) to protonate the amino group, forming the stable hydrochloride salt. This step improves the compound’s crystallinity and shelf life.

Critical Reaction Conditions

  • Temperature: 0–25°C for reductive amination.

  • pH: Controlled acidic conditions (pH 2–4) for salt formation.

  • Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity.

Hazard TypePrecautionary Measures
InhalationUse fume hoods or respiratory protection; ensure adequate ventilation.
Skin ContactWear nitrile gloves and lab coats; wash immediately with soap and water.
Eye ExposureUse safety goggles; rinse eyes with water for 15 minutes if exposed.
StorageStore in a cool, dry place away from oxidizers and acids; keep container tightly sealed.

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